![molecular formula C22H21ClN4O4S B2444870 N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 902248-75-3](/img/structure/B2444870.png)
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an indole ring, which is a prevalent moiety in many natural products and drugs . Indoles play a significant role in cell biology and have various biologically vital properties . The compound also contains a thiadiazol ring, which is another heterocyclic system found in many biologically active compounds .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the indole and thiadiazol rings. The aromaticity of these rings is characterized by the delocalization of π-electrons .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Indoles are known to undergo electrophilic substitution at the C-5 atom . Thiadiazols can also participate in various chemical reactions due to the presence of sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and functional groups. Indoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
Novel synthesis techniques and derivatives of N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide and related compounds have been developed to explore their potential applications. For instance, Yu et al. (2014) describe the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation, identifying a fast and convenient method for synthesizing such compounds with potential bioactive properties (Yu et al., 2014). Similarly, Tripathi and Sonawane (2013) highlight the extraction of isatin from Couroupita guianesis and its use in synthesizing novel heterocyclic spiro derivatives, indicating its usefulness in drug synthesis (Tripathi & Sonawane, 2013).
Molecular Docking and Pharmacological Evaluation
Research also extends into the pharmacological evaluation of related compounds. Shkair et al. (2016) conducted molecular modeling and pharmacological evaluation of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents, demonstrating significant in vitro activity and providing insight into the structure-activity relationship of these compounds (Shkair et al., 2016). Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains, which could suggest potential applications in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antibacterial and Antimicrobial Studies
The antibacterial and antimicrobial potential of derivatives is another area of interest. Essassi et al. (2011) produced spiro[thiadiazoline-quinoxaline] derivatives with notable antibacterial activity, using a 1,3-dipolar cycloaddition method, indicating these compounds' potential in developing new antibacterial agents (Essassi et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-acetyl-1'-[2-(4-chlorophenoxy)ethyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-13-4-9-19-18(12-13)22(27(15(3)29)25-21(32-22)24-14(2)28)20(30)26(19)10-11-31-17-7-5-16(23)6-8-17/h4-9,12H,10-11H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKBFDBANDNDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCOC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2444787.png)
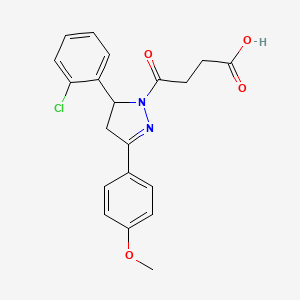
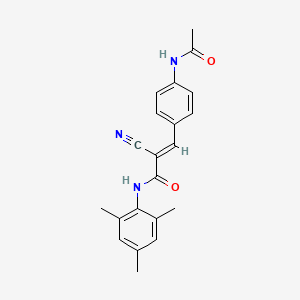
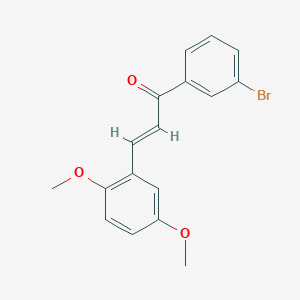
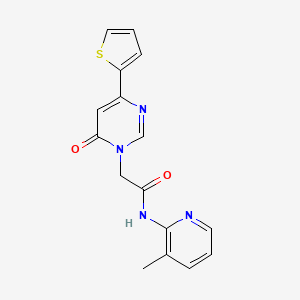
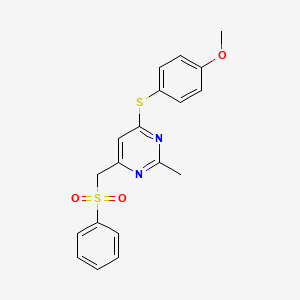
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)
![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)
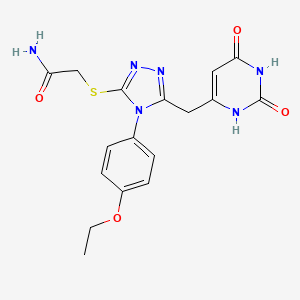
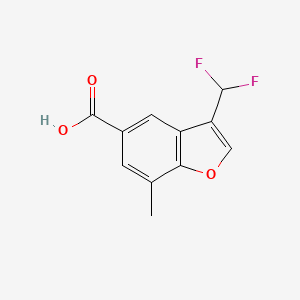
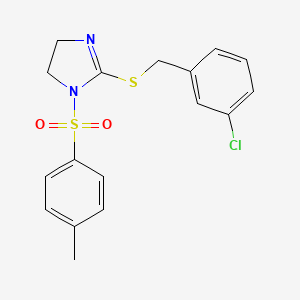
![Ethyl 2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2444804.png)
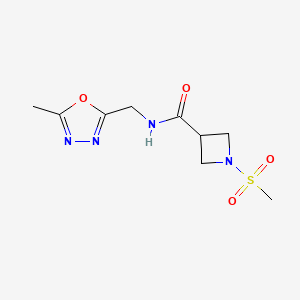
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2444809.png)